molecular formula C13H17NO2 B2510841 Ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 20881-46-3

Ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B2510841
CAS No.: 20881-46-3
M. Wt: 219.284
InChI Key: UFAYDLWJYKQDNC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, tetrahydronaphthalene derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

Ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the naphthalene ring system can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
  • 1,2,3,4-Tetrahydronaphthalene
  • Naphthalene derivatives

Uniqueness

Ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of both an amino group and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

ethyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11-12H,2,7-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAYDLWJYKQDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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